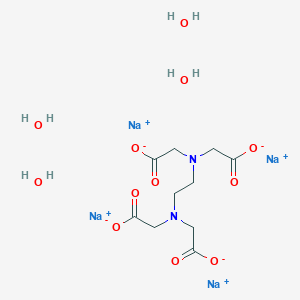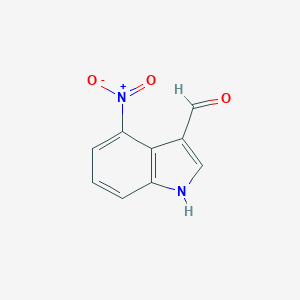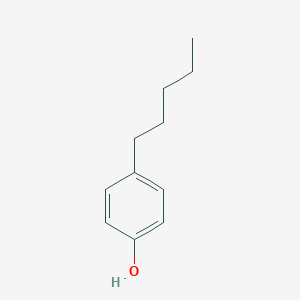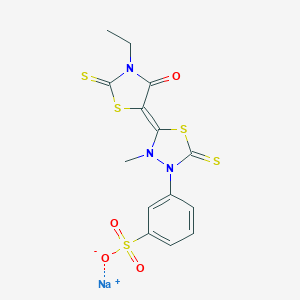
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a white crystalline powder that is soluble in water and has a molecular weight of 499.58 g/mol. In
Wirkmechanismus
The mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. One area of research is the development of new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. Further research is also needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate for the treatment of various diseases, including cancer, HIV, and inflammation.
Conclusion
In conclusion, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of various diseases. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments, including its stability and solubility, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate and to develop new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties.
Synthesemethoden
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate involves the reaction of 4-methyl-2-thioxo-1,3,4-thiadiazolidine-3-acetic acid with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with sodium hydroxide to produce Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate.
Wissenschaftliche Forschungsanwendungen
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.
Eigenschaften
CAS-Nummer |
10285-73-1 |
|---|---|
Produktname |
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate |
Molekularformel |
C14H12N3NaO4S5 |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
sodium;3-[(5E)-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-methyl-2-sulfanylidene-1,3,4-thiadiazolidin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C14H13N3O4S5.Na/c1-3-16-11(18)10(24-13(16)22)12-15(2)17(14(23)25-12)8-5-4-6-9(7-8)26(19,20)21;/h4-7H,3H2,1-2H3,(H,19,20,21);/q;+1/p-1/b12-10+; |
InChI-Schlüssel |
MFPZOMKINXNKNJ-VHPXAQPISA-M |
Isomerische SMILES |
CCN1C(=O)/C(=C\2/N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)/SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
Kanonische SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
Andere CAS-Nummern |
10285-73-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



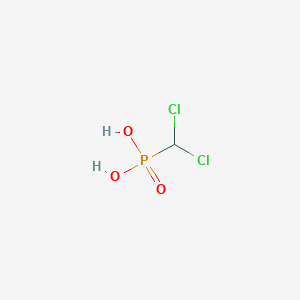



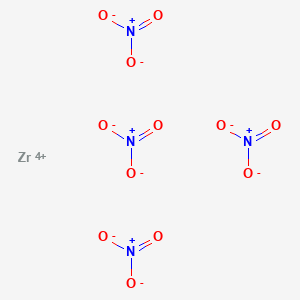
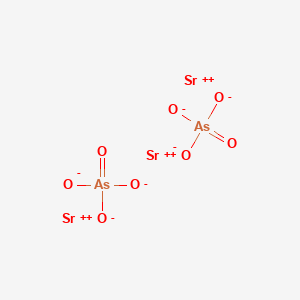
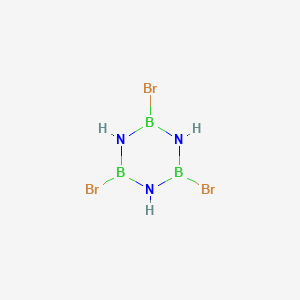
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


